Cas no 97802-97-6 (cyclopentyl(4-methylphenyl)methanone)
cyclopentyl(4-methylphenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- Methanone,cyclopentyl(4-methylphenyl)-
- Cyclopentyl 4-methylphenyl ketone
- cyclopentyl-(4-methylphenyl)methanone
- cyclopentyl p-tolyl ketone
- cyclopentyl(p-tolyl)methanone
- Methanone,cyclopentyl(4-methylphenyl)
- cyclopentyl(4-methylphenyl)methanone
- Z385421358
- CS-0069702
- EN300-156357
- MFCD03841293
- DTXSID70473489
- AKOS000346295
- 97802-97-6
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- MDL: MFCD03841293
- Inchi: 1S/C13H16O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
- InChI Key: ATPGKQPKLIKHTF-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)C1CCCC1
Computed Properties
- Exact Mass: 188.12000
- Monoisotopic Mass: 188.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.0±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 298.4±9.0 °C at 760 mmHg
- Flash Point: 124.8±13.7 °C
- Refractive Index: 1.544
- PSA: 17.07000
- LogP: 3.36790
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
cyclopentyl(4-methylphenyl)methanone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
cyclopentyl(4-methylphenyl)methanone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
cyclopentyl(4-methylphenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C994220-25mg |
cyclopentyl(4-methylphenyl)methanone |
97802-97-6 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C994220-50mg |
cyclopentyl(4-methylphenyl)methanone |
97802-97-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C994220-250mg |
cyclopentyl(4-methylphenyl)methanone |
97802-97-6 | 250mg |
$ 320.00 | 2022-06-06 | ||
| Fluorochem | 204107-5g |
4-Methylphenyl cyclopentyl ketone |
97802-97-6 | 97% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 204107-25g |
4-Methylphenyl cyclopentyl ketone |
97802-97-6 | 97% | 25g |
£2120.00 | 2022-03-01 | |
| Fluorochem | 204107-1g |
4-Methylphenyl cyclopentyl ketone |
97802-97-6 | 97% | 1g |
£394.00 | 2022-03-01 | |
| Enamine | EN300-156357-0.05g |
cyclopentyl(4-methylphenyl)methanone |
97802-97-6 | 95% | 0.05g |
$111.0 | 2023-04-20 | |
| Enamine | EN300-156357-0.1g |
cyclopentyl(4-methylphenyl)methanone |
97802-97-6 | 95% | 0.1g |
$166.0 | 2023-04-20 | |
| Enamine | EN300-156357-0.25g |
cyclopentyl(4-methylphenyl)methanone |
97802-97-6 | 95% | 0.25g |
$237.0 | 2023-04-20 | |
| Enamine | EN300-156357-0.5g |
cyclopentyl(4-methylphenyl)methanone |
97802-97-6 | 95% | 0.5g |
$374.0 | 2023-04-20 |
cyclopentyl(4-methylphenyl)methanone Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on cyclopentyl(4-methylphenyl)methanone
Methanone, cyclopentyl(4-methylphenyl) (CAS No. 97802-97-6): A Comprehensive Overview in Modern Chemical Research
Methanone, cyclopentyl(4-methylphenyl), identified by its Chemical Abstracts Service (CAS) number 97802-97-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclopentyl group attached to a 4-methylphenyl ring via a ketone functional group, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The structural composition of Methanone, cyclopentyl(4-methylphenyl) lends itself to diverse chemical interactions, making it a valuable intermediate in synthetic chemistry. The presence of both the cyclopentyl and 4-methylphenyl moieties provides a versatile platform for further functionalization, enabling the development of more complex molecules. This characteristic has made it a subject of interest in the design of novel pharmaceuticals and agrochemicals.
In recent years, the compound has been explored for its potential role in drug discovery. The ketone group in Methanone, cyclopentyl(4-methylphenyl) serves as a reactive site for various chemical transformations, including condensation reactions, oxidation, and reduction processes. These transformations are crucial in synthesizing more intricate molecular structures that mimic biological targets, thereby facilitating the development of new therapeutic agents.
One of the most compelling aspects of Methanone, cyclopentyl(4-methylphenyl) is its utility in medicinal chemistry. Researchers have leveraged its framework to create derivatives with enhanced pharmacological properties. For instance, modifications at the cyclopentyl ring have been shown to influence binding affinity and metabolic stability, key factors in drug efficacy and safety. The 4-methylphenyl group also contributes to the molecule's overall solubility and bioavailability, making it an attractive candidate for further development.
The compound's relevance extends beyond pharmaceuticals into materials science. Its structural motifs have been investigated for their potential in designing advanced polymers and liquid crystals. The rigidity provided by the cyclopentyl ring and the aromatic nature of the 4-methylphenyl moiety make it a promising candidate for applications requiring high thermal stability and mechanical strength.
Recent advancements in computational chemistry have further highlighted the significance of Methanone, cyclopentyl(4-methylphenyl). Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These studies often involve sophisticated algorithms that predict binding affinities and identify optimal conformations for drug-receptor interactions. Such computational approaches are indispensable in modern drug discovery pipelines.
In addition to its synthetic utility, Methanone, cyclopentyl(4-methylphenyl) has been explored for its role in catalysis. The compound's ability to act as a ligand or intermediate in various catalytic cycles has opened new avenues for efficient organic transformations. Catalysts are essential in industrial processes where high yields and selectivity are paramount. The unique properties of this compound make it a valuable asset in developing next-generation catalysts.
The environmental impact of chemical compounds is another area where Methanone, cyclopentyl(4-methylphenyl) has been scrutinized. Research efforts have focused on developing greener synthetic routes that minimize waste and reduce energy consumption. Innovations such as flow chemistry and biocatalysis have been employed to enhance the sustainability of processes involving this compound. These advancements align with global initiatives to promote sustainable chemistry practices.
The future prospects of Methanone, cyclopentyl(4-methylphenyl) are promising, with ongoing research uncovering new applications and refining existing ones. As our understanding of molecular interactions deepens, so does the potential for this compound to contribute to scientific breakthroughs across multiple disciplines. Its versatility makes it a cornerstone in both academic research and industrial development.
In conclusion, Methanone, cyclopentyl(4-methylphenyl) (CAS No. 97802-97-6) represents a fascinating compound with broad implications in chemical research. Its unique structure and reactivity make it indispensable in pharmaceuticals, materials science, catalysis, and environmental chemistry. As scientific methodologies continue to evolve, this compound will undoubtedly play a pivotal role in shaping the future of chemical innovation.
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